molecular formula C27H28N2O4S B5297035 4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine

4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine

Cat. No.: B5297035
M. Wt: 476.6 g/mol
InChI Key: MDAWQNGWSXQYHY-YSMPRRRNSA-N
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Description

4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Morpholine Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by morpholine.

    Final Coupling: The final step involves the coupling of the phenoxyethylidene group to the indole core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenyl and indole rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield sulfides or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets.

    Medicine: Due to its potential biological activity, the compound can be explored for therapeutic applications, particularly in the treatment of diseases where its mechanism of action is relevant.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, where its unique properties can be advantageous.

Mechanism of Action

The mechanism of action of 4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets could include kinases, receptors, or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
  • (2Z)-1-(4-methylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)-2-(2-phenoxyethylidene)-3H-indole

Uniqueness

4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2Z)-1-(4-methylphenyl)sulfonyl-2-(2-phenoxyethylidene)-3H-indol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-21-11-13-23(14-12-21)34(30,31)29-25-10-6-5-9-24(25)27(28-16-19-32-20-17-28)26(29)15-18-33-22-7-3-2-4-8-22/h2-15,27H,16-20H2,1H3/b26-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWQNGWSXQYHY-YSMPRRRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(C2=CCOC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N\2C3=CC=CC=C3C(/C2=C/COC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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